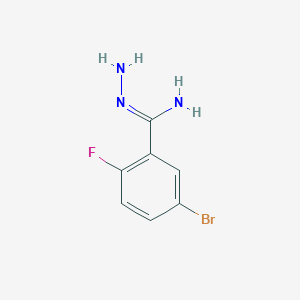
5-Bromo-2-fluorobenzimidohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluorobenzimidohydrazide is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields of scientific research. The presence of bromine and fluorine atoms in the molecular structure of this compound imparts unique chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluorobenzimidohydrazide typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with hydrazine derivatives. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The process involves the following steps:
Condensation Reaction: 5-Bromo-2-fluorobenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high yield. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluorobenzimidohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5-Bromo-2-fluorobenzimidohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluorobenzimidohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzaldehyde: A precursor in the synthesis of 5-Bromo-2-fluorobenzimidohydrazide.
5-Bromo-2-hydroxybenzylidene-2-fluorobenzohydrazide: A related hydrazone derivative with similar chemical properties.
5-Bromo-2-aryl benzimidazole derivatives: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms in its structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and specialty chemicals.
Properties
Molecular Formula |
C7H7BrFN3 |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
N'-amino-5-bromo-2-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H7BrFN3/c8-4-1-2-6(9)5(3-4)7(10)12-11/h1-3H,11H2,(H2,10,12) |
InChI Key |
VJBWFEFMFNZZLX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C(=N/N)/N)F |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=NN)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



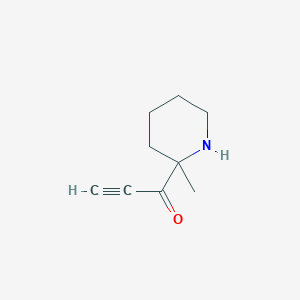
![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)
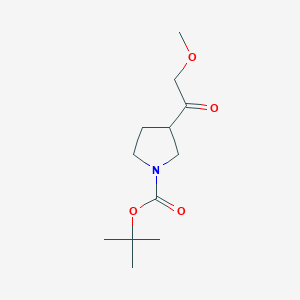
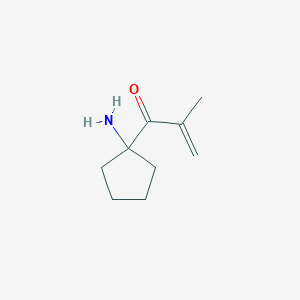

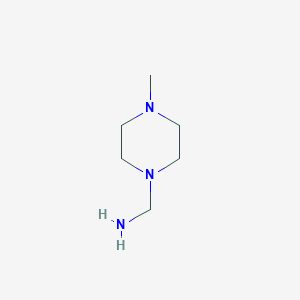



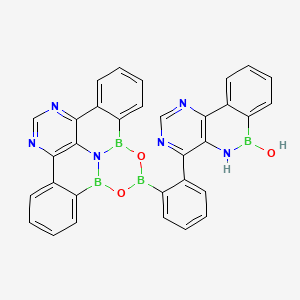
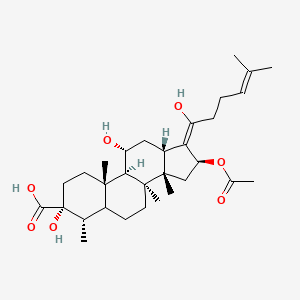

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)
